molecular formula C18H20FN3O3 B14932666 1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B14932666
M. Wt: 345.4 g/mol
InChI Key: IYSYPLWKGKKYBH-UHFFFAOYSA-N
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Description

1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID is a complex organic compound that features a fluorophenyl group, a pyrazole ring, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the acetylation of the pyrazole ring and the formation of the piperidine carboxylic acid moiety.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

  • 1-{2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID
  • 1-{2-[3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID
  • 1-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID

Uniqueness: The presence of the fluorophenyl group in 1-{2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETYL}-4-PIPERIDINECARBOXYLIC ACID distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C18H20FN3O3

Molecular Weight

345.4 g/mol

IUPAC Name

1-[2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H20FN3O3/c1-11-15(17(21-20-11)12-2-4-14(19)5-3-12)10-16(23)22-8-6-13(7-9-22)18(24)25/h2-5,13H,6-10H2,1H3,(H,20,21)(H,24,25)

InChI Key

IYSYPLWKGKKYBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

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